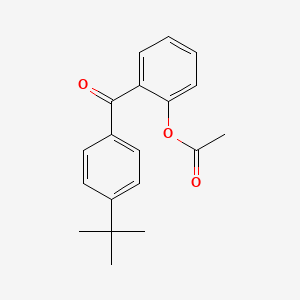

2-Acetoxy-4'-T-butylbenzophenone

説明

It belongs to the class of benzophenones, which are organic compounds that absorb UV radiation and prevent it from damaging the skin.

準備方法

The synthesis of 2-Acetoxy-4’-T-butylbenzophenone involves several steps. One common method includes the acetylation of 4’-T-butylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

化学反応の分析

2-Acetoxy-4’-T-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.

科学的研究の応用

Chemical Properties and Structure

2-Acetoxy-4'-T-butylbenzophenone is characterized by the presence of an acetoxy group and a tert-butyl group attached to a benzophenone framework. Its molecular formula is C16H18O3, with a molecular weight of approximately 270.31 g/mol. The compound typically appears as a crystalline solid, exhibiting a density of 1.09 g/cm³ and a boiling point of 426.4 °C at 760 mmHg.

Chemistry

In the field of organic chemistry, this compound serves as a versatile precursor in the synthesis of complex organic molecules. Its acetoxy group can undergo hydrolysis to yield 4'-T-butylbenzophenone and acetic acid under basic or acidic conditions. This property is particularly useful in synthetic pathways aimed at developing new compounds with desired functionalities.

Table 1: Comparison of Chemical Reactions Involving this compound

| Reaction Type | Outcome | Common Reagents |

|---|---|---|

| Hydrolysis | Formation of 4'-T-butylbenzophenone | Acidic or basic conditions |

| Oxidation | Generation of quinones | Potassium permanganate, chromium trioxide |

| Reduction | Hydroxy derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Nucleophiles (amines, alcohols) |

Biological Applications

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound's ability to absorb ultraviolet light leads to the formation of reactive oxygen species, which can induce oxidative stress in biological systems. This characteristic is exploited in photodynamic therapy, where it targets cellular membranes and DNA, potentially leading to cell death in cancerous cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzophenone compounds, including this compound, showed significant cytotoxicity against various cancer cell lines such as MDA-MB-231 and HepG2 cells. The findings suggest its potential as a therapeutic agent in cancer treatment .

Medical Applications

The medical field explores the use of this compound in drug development and photodynamic therapy. Its photocytotoxic properties make it suitable for treating conditions where targeted cell destruction is necessary.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Drug Development | Used as a scaffold for synthesizing new drugs |

| Photodynamic Therapy | Induces cell death in targeted cancer therapies |

Materials Science

In materials science, this compound is utilized for its UV-absorbing properties. It is incorporated into coatings and plastics to enhance their resistance to UV radiation, thereby prolonging their lifespan and maintaining their integrity under sunlight exposure.

作用機序

The primary mechanism of action of 2-Acetoxy-4’-T-butylbenzophenone is its ability to absorb UV radiation. This absorption prevents UV rays from penetrating the skin and causing damage. The compound absorbs UV radiation and dissipates it as heat, thus protecting the skin from harmful effects. The molecular targets include cellular DNA and proteins, which are protected from UV-induced damage .

類似化合物との比較

2-Acetoxy-4’-T-butylbenzophenone is unique due to its specific structure, which provides effective UV absorption. Similar compounds include:

Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.

Benzophenone-4 (Sulisobenzone): Used in various cosmetic products for UV protection.

Benzophenone-8 (Dioxybenzone): Known for its strong UV-absorbing properties. Compared to these compounds, 2-Acetoxy-4’-T-butylbenzophenone offers a balance of UV protection and stability, making it a preferred choice in many formulations.

生物活性

2-Acetoxy-4'-T-butylbenzophenone, a derivative of benzophenone, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetoxy group and a bulky t-butyl substituent, influencing its interaction with biological systems.

- IUPAC Name : this compound

- CAS Number : 890098-40-5

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

The biological activity of this compound is primarily attributed to its ability to absorb ultraviolet (UV) light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in photodynamic therapy (PDT) for cancer treatment. The compound's molecular targets include cellular membranes and DNA, where it can cause damage resulting in apoptosis or necrosis of affected cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- A549 (lung carcinoma)

- HT29 (colon carcinoma)

- MEL28 (melanoma)

The IC50 values observed for these cell lines are indicative of its potency as an anticancer agent. For example, the IC50 for A549 cells was reported at approximately 15 µM, suggesting effective inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating its potential as a therapeutic agent in combating bacterial infections.

Study 1: Anticancer Efficacy

A study published in Journal of Photochemistry and Photobiology evaluated the efficacy of this compound in PDT. The researchers found that the compound significantly enhanced cell death in A549 cells when exposed to light at specific wavelengths. The mechanism was attributed to ROS generation leading to DNA damage and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | ROS-induced apoptosis |

| HT29 | 20 | DNA damage |

| MEL28 | 18 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that this compound effectively inhibited bacterial growth, with a notable effect on Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

特性

IUPAC Name |

[2-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTUMZIEUKXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641578 | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-40-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。